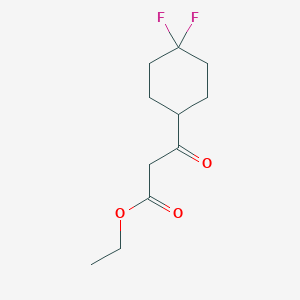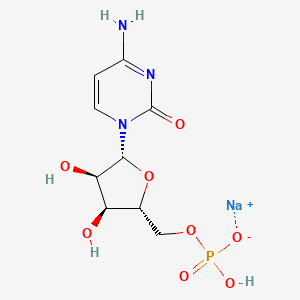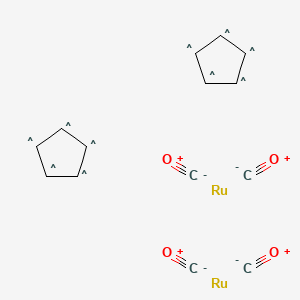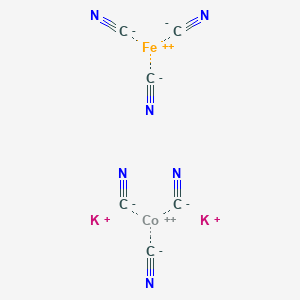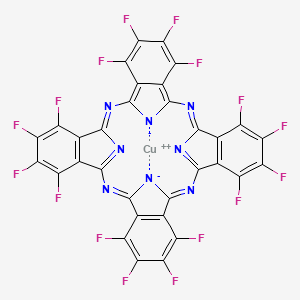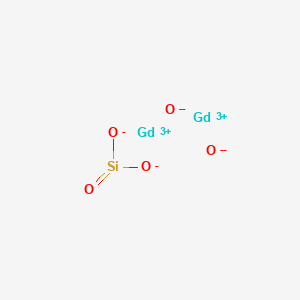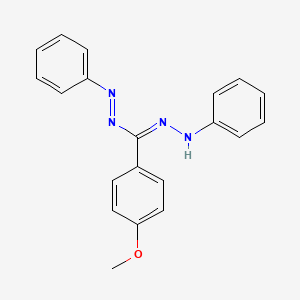
1,5-Diphenyl-3-(4-methoxyphenyl)formazan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of formazan derivatives, including 1,5-Diphenyl-3-(4-methoxyphenyl)formazan, typically involves the reaction of diazonium salts with N,N-dimethyl-aniline derivatives or the coupling of phenylhydrazones with nitroso compounds. These reactions are facilitated by various catalysts and conditions that influence the yield and purity of the formazan products (Tezcan & Tokay, 2010; Turkoglu, Berber, & Kani, 2015).
Molecular Structure Analysis
The molecular structure of 1,5-Diphenyl-3-(4-methoxyphenyl)formazan has been elucidated through spectroscopic methods such as UV-Vis, IR, NMR, and X-ray crystallography. These studies reveal the compound's planar structure, conjugated system, and intramolecular interactions, contributing to its stability and color properties (Tezcan & Tokay, 2010).
Chemical Reactions and Properties
Formazan compounds, including 1,5-Diphenyl-3-(4-methoxyphenyl)formazan, participate in redox reactions, which are central to their application as analytical reagents. They can form complexes with metals, undergo oxidation-reduction, and exhibit prototropic tautomerism, which affects their spectroscopic properties and reactivity (Price, 1971; Khan et al., 2018).
Physical Properties Analysis
The physical properties of 1,5-Diphenyl-3-(4-methoxyphenyl)formazan, such as solubility, melting point, and crystalline structure, are influenced by its molecular geometry and intermolecular forces. X-ray crystallography studies provide insights into the crystalline structure, revealing the orientations and interactions between molecules in the solid state (Turkoglu, Berber, & Kani, 2015).
Chemical Properties Analysis
The chemical properties of 1,5-Diphenyl-3-(4-methoxyphenyl)formazan, including its reactivity towards various chemical agents and conditions, are defined by its formazan skeleton and substituents. Studies on its synthesis, reactions with metals, and spectral behaviors elucidate the influence of the methoxy and diphenyl groups on its chemical behavior and potential applications (Tezcan & Tokay, 2010; Price, 1971).
科学的研究の応用
Synthetic Approaches and Characterization
Formazans are versatile compounds with broad applications in chemistry and biology. The synthetic routes for formazan derivatives involve various catalysts and substrates, emphasizing the adaptability of these compounds for different scientific applications. The review by (Kaushik et al., 2019) highlights the diversity of synthetic methods for N-heterocyclic compounds, including formazan derivatives, showcasing their significance in drug discovery, material science, and analytical chemistry.
Analytical Applications
Formazan derivatives are known for their application in electron transport system (ETS) activity assays, as discussed by (Trevors Jt, 1984). These assays are crucial for measuring bioactivity in microbial communities in environmental samples, illustrating the utility of formazans in environmental science and microbiology.
Material Science and Sensor Applications
The solvatochromic behavior, redox properties, and potential use as chemical sensors of formazans, as reviewed by (Kumar, 2017), underline the importance of formazan derivatives in developing advanced materials and sensors. These characteristics make formazans suitable for creating responsive materials with applications in various fields, including environmental monitoring and diagnostic assays.
特性
IUPAC Name |
N'-anilino-4-methoxy-N-phenyliminobenzenecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-25-19-14-12-16(13-15-19)20(23-21-17-8-4-2-5-9-17)24-22-18-10-6-3-7-11-18/h2-15,21H,1H3/b23-20+,24-22? |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTMYMAIOJZZLV-KYZOMJKISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2)/N=NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Diphenyl-3-(4-methoxyphenyl)formazan | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-chloro-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1143985.png)
